Regiochemical Advantage of the 5-Trifluoromethylpyridin-2-yl Substituent at N1 over 3-Trifluoromethylpyridin-2-yl in Pyrazole Carboxylate Scaffolds
Incorporation of a 5-trifluoromethylpyridin-2-yl group at the N1 position of a pyrazole-3-carboxylate ester, as in the target compound, is regioisomerically distinct from the corresponding 3-trifluoromethylpyridin-2-yl analog. Published SAR studies on related pyrazole-4-carboxamide antifungals demonstrate that moving the CF₃ substituent on the pyridine ring from the 3-position to the 5-position can shift in vitro antifungal EC₅₀ values against G. zeae by a factor of ≥3-fold, indicating a pronounced impact on pharmacophore alignment [1].
| Evidence Dimension | Antifungal potency (EC₅₀) against Gibberella zeae |
|---|---|
| Target Compound Data | Not directly determined for the methyl ester; class-level projection of EC₅₀ ~13–15 mg/L based on 5-CF₃-pyridin-2-yl pyrazole-4-carboxamide analog Y13 [1] |
| Comparator Or Baseline | 3-CF₃-pyridin-2-yl pyrazole-4-carboxamide analog: EC₅₀ >40 mg/L against G. zeae [1] |
| Quantified Difference | ≥3-fold improvement in potency when CF₃ is at the 5-position vs. the 3-position of the pyridine ring |
| Conditions | In vitro mycelial growth inhibition assay, G. zeae, 96 h exposure at 25°C, data from a matched series of 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides [1] |
Why This Matters
Procurement of the 5-trifluoromethylpyridin-2-yl regioisomer ensures alignment with the optimal pharmacophore geometry observed in the most potent antifungal leads, avoiding the potency cliff associated with the 3-CF₃ isomer.
- [1] Arab J. Chem. 2022, 15, 103839: Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. View Source
